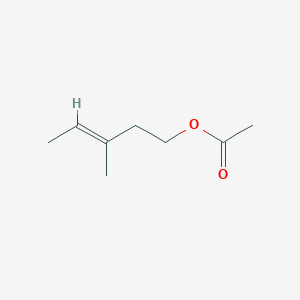

乙酸麸醇

描述

Synthesis Analysis

The synthesis of acetate derivatives is a common theme in the provided papers. For instance, glucaric acid acetate (GAA) is synthesized using acetic anhydride and sulfuric acid . Similarly, glucomannan triacetate (GMTAc) is prepared from konjac glucomannan using acetic acid and trifluoroacetic anhydride (TFAA) . These methods suggest that acetate derivatives can be synthesized through esterification reactions involving acetic acid or its anhydride.

Molecular Structure Analysis

The molecular structure of acetate derivatives is characterized using various analytical techniques. For example, the (1)H- and (13)C NMR spectra of GMTAc were assigned in detail, indicating the presence of acetate groups . The synthesis of glucosyl esters of all-trans-aritinoic acid and their confirmation by IR, 1H NMR, and MS also demonstrates the use of these techniques in analyzing the structure of acetate derivatives .

Chemical Reactions Analysis

The papers do not provide specific reactions for glutinol acetate, but they do discuss reactions involving acetate derivatives. For instance, the catalytic enantioselective synthesis of glutamic acid derivatives involves a tandem conjugate addition-elimination on allylic acetates . This indicates that acetate groups can participate in various chemical reactions, providing different pathways for chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetate derivatives are diverse. The thermal properties of glucomannan acetate samples were analyzed, showing that decomposition temperatures increased with the degree of substitution (DS) . The mechanical properties, such as tensile strength and elongation to break, were also found to be dependent on the DS. These findings suggest that the physical and chemical properties of acetate derivatives can be tailored by controlling the DS.

Relevant Case Studies

While there are no direct case studies on glutinol acetate, the papers provide examples of case studies on related compounds. For instance, the microbial production of gluconic acid and its derivatives has wide applications in the food and pharmaceutical industry . The production of N-Acetyl-d-glucosamine from mycelial waste using a combination of bacterial chitinases and an insect N-Acetyl-d-glucosaminidase is another example of the application of acetate derivatives .

科学研究应用

Application Summary

Glutinol has been isolated and studied for its anti-inflammatory activity . The research was focused on investigating the anti-inflammatory activity of different fractions and Glutinol, using nitric oxide synthase and cyclooxygenase (COX) inhibition as an indication of anti-inflammatory activity .

Methods of Application

The anti-inflammatory activity was evaluated using an in vitro assay determining the inhibition of the activity of pro-inflammatory enzyme model . Cyclooxygenases and inducible nitric oxide synthase are crucial enzymes involved in the pathogenesis of many chronic inflammatory conditions .

Results or Outcomes

Sub-fraction F3.3 that was derived from n-hexane fraction of PA leaves significantly inhibited the catalytic activity of COX-2 (IC50 = 0.67 μg/mL) better than isolated compound, Glutinol (IC50 = 1.22 μg/mL) . A similar trend was observed in the investigation of the inhibition of nitric oxide synthesis in RAW 264.7 cells by F3.3, Glutinol .

Acetate-Based Itaconic Acid Production

Specific Scientific Field

This application falls under the field of Biotechnology for Biofuels and Bioproducts .

Application Summary

In this study, Corynebacterium glutamicum ATCC 13032 was engineered to efficiently produce itaconic acid from the non-food substrate acetate . The central carbon and nitrogen metabolism were rewired, which enabled the efficient production of itaconic acid from acetate .

Methods of Application

The central carbon and nitrogen metabolism were tailored by inactivating the transcriptional regulator RamB, reducing the activity of isocitrate dehydrogenase, deletion of the gdh gene encoding glutamate dehydrogenase and overexpression of cis-aconitate decarboxylase (CAD) from A. terreus optimized for expression in C. glutamicum .

Results or Outcomes

The final strain C. glutamicum Δ ramB Δ gdh IDH R453C (pEKEx2- malE cad opt) produced 3.43±0.59 g itaconic acid L −1 with a product yield of 81±9 mmol mol −1 during small-scale cultivations in nitrogen-limited minimal medium containing acetate as sole carbon and energy source .

Production of Value-Added Chemicals in Escherichia coli

Specific Scientific Field

This application falls under the field of Microbial Biotechnology .

Application Summary

Acetate has been used as a substrate for the production of value-added chemicals in Escherichia coli . Several valuable chemicals (e.g., succinic acid, itaconic acid, isobutanol, and mevalonic acid) have been investigated for synthesis in E. coli using acetate as the sole carbon source .

Methods of Application

The acetate metabolic pathway in E. coli was summarized and recent research into the microbial production of chemical compounds in E. coli using acetate as the carbon source was reviewed .

Results or Outcomes

Although microbial synthetic pathways for different compounds have been developed in E. coli, the production titer and yield are insufficient for commercial applications .

Modification of Cellulose

Specific Scientific Field

This application falls under the field of Material Science and Engineering .

Application Summary

Cellulose, a polysaccharide, has been extracted from different plant fibers for various applications . The fibers have 10.9% lignin content. The acid hydrolysate of cellulose contained 2.7% glucose and 0.2% xylose .

Methods of Application

Based on the formic acid process, cellulose was extracted from different plant fibers .

Results or Outcomes

It was demonstrated that 76% of hemicelluloses and 85.8% of lignin in jute could be extracted .

Biomedical Applications of Cellulose Derivatives

Specific Scientific Field

This application falls under the field of Biomedical Engineering .

Application Summary

Cellulose acetate phthalate has been used in microencapsulation, which is utilized in an aqueous or organic medium . Cellulose acetate phthalate electrospun fibers facilitate resistance to HIV infections .

Methods of Application

One of the decisive applications of cellulose acetate phthalate is in microencapsulation .

Results or Outcomes

Cellulose acetate phthalate electrospun fibers have shown potential in facilitating resistance to HIV infections .

安全和危害

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

While specific future directions for Glutinol Acetate are not provided in the search results, there is a general trend towards green solvent selection guides aiming to reduce the use of the most hazardous solvents . This could potentially impact the future directions of Glutinol Acetate research and application.

属性

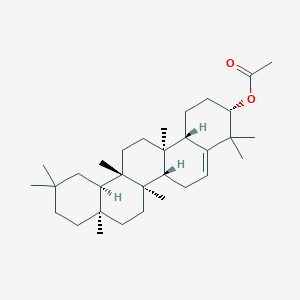

IUPAC Name |

[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQNBMVDVWGBMD-JZWVFCOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137999 | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutinol Acetate | |

CAS RN |

6426-44-4 | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

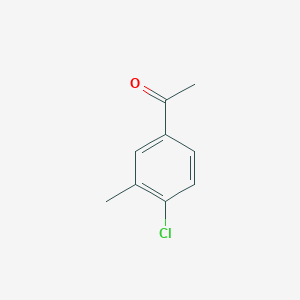

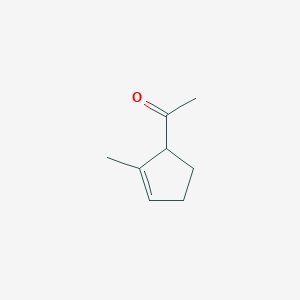

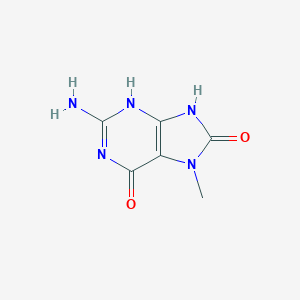

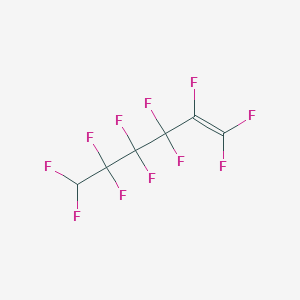

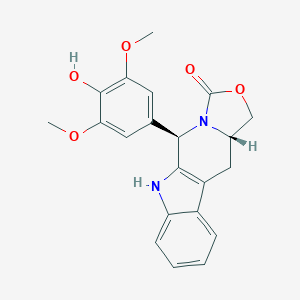

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)